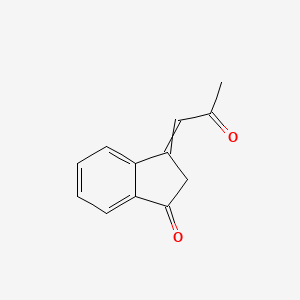
3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are known for their unique structural features and diverse chemical reactivity, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. This reaction is highly stereoselective and can be tuned to produce the desired (E) or (Z) isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxoethylidene)indolin-2-one: Known for its anticancer properties and ability to activate Nrf2 and inhibit NF-κB.
Indolin-2-one derivatives: These compounds exhibit various biological activities, including antibacterial and anticancer effects.
Uniqueness
3-(2-Oxopropylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structural features and versatile reactivity
Properties
CAS No. |
109058-04-0 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(2-oxopropylidene)inden-1-one |
InChI |
InChI=1S/C12H10O2/c1-8(13)6-9-7-12(14)11-5-3-2-4-10(9)11/h2-6H,7H2,1H3 |
InChI Key |
ONFJNWINPYLMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















